Cas no 1807186-06-6 (4-Bromomethyl-2-cyano-5-methylphenylacetic acid)

4-Bromomethyl-2-cyano-5-methylphenylacetic acid structure
1807186-06-6 structure
Product Name:4-Bromomethyl-2-cyano-5-methylphenylacetic acid
CAS No:1807186-06-6
MF:C11H10BrNO2
MW:268.106602191925
CID:5003030
Update Time:2025-07-23

4-Bromomethyl-2-cyano-5-methylphenylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Bromomethyl-2-cyano-5-methylphenylacetic acid
    • Inchi: 1S/C11H10BrNO2/c1-7-2-8(4-11(14)15)10(6-13)3-9(7)5-12/h2-3H,4-5H2,1H3,(H,14,15)
    • InChI Key: HOMBJSHXMPNDKL-UHFFFAOYSA-N
    • SMILES: BrCC1C=C(C#N)C(CC(=O)O)=CC=1C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 284
  • XLogP3: 2
  • Topological Polar Surface Area: 61.1

4-Bromomethyl-2-cyano-5-methylphenylacetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 4-Bromomethyl-2-cyano-5-methylphenylacetic acid

Comprehensive Analysis of 4-Bromomethyl-2-cyano-5-methylphenylacetic acid (CAS No. 1807186-06-6): Properties, Applications, and Industry Trends

4-Bromomethyl-2-cyano-5-methylphenylacetic acid (CAS No. 1807186-06-6) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This bromomethyl-substituted phenylacetic acid derivative combines a cyano group and methyl group at strategic positions, making it a valuable intermediate for synthesizing complex molecules. The compound's molecular formula C11H10BrNO2 and precise molecular weight of 268.11 g/mol contribute to its specific reactivity patterns.

Recent studies highlight the growing demand for functionalized phenylacetic acids in drug discovery, particularly for developing non-steroidal anti-inflammatory drugs (NSAIDs) and targeted kinase inhibitors. The 4-Bromomethyl moiety in this compound serves as an excellent leaving group for nucleophilic substitution reactions, while the 2-cyano group enhances electrophilic character—a combination that answers researchers' frequent searches for "versatile pharmaceutical building blocks" and "multifunctional synthetic intermediates".

From a synthetic chemistry perspective, the compound's crystalline structure and moderate solubility in polar organic solvents (DMSO >50 mg/mL) make it suitable for diverse reaction conditions. Analytical data shows characteristic FT-IR peaks at 2250 cm-1 (C≡N stretch) and 1700 cm-1 (C=O stretch), with proton NMR displaying distinct signals between δ 3.8-4.2 ppm for the bromomethyl protons. These spectral features address common queries about "how to identify 4-Bromomethyl-2-cyano-5-methylphenylacetic acid" in quality control protocols.

The compound's applications extend to material science, where its aromatic core facilitates π-π stacking in supramolecular assemblies. Industry reports correlate its usage with emerging trends in organic electronics and liquid crystal formulations, responding to growing searches for "advanced materials precursors". Stability studies indicate optimal storage at 2-8°C under inert atmosphere, with HPLC purity typically exceeding 98% in commercial samples.

Environmental and safety assessments reveal that proper handling of 4-Bromomethyl-2-cyano-5-methylphenylacetic acid requires standard laboratory precautions, aligning with green chemistry principles that dominate contemporary research discussions. The compound's biodegradation profile and ecotoxicity data are currently under investigation, reflecting the pharmaceutical industry's focus on "sustainable synthetic routes"—a frequently searched term in academic databases.

Market analysis shows increasing procurement of CAS No. 1807186-06-6 by contract research organizations and specialty chemical manufacturers, particularly in regions with strong generic drug development sectors. Patent literature reveals its utilization in protease inhibitor syntheses and crop protection agents, addressing two major application areas that generate significant search traffic: "pharmaceutical intermediates 2024" and "agrochemical innovation".

Future research directions may explore the compound's potential in click chemistry applications and bioconjugation techniques, areas generating substantial interest in medicinal chemistry forums. Analytical method development for impurity profiling and stability-indicating assays represents another growth area, responding to quality control challenges often searched in conjunction with "pharmaceutical analysis" keywords.

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